N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide
Description
N1-(4-Fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a naphthalene-containing hydroxyethyl group at the N2 position. Its synthesis likely follows general oxalamide coupling protocols, though the presence of the bulky naphthalene and polar hydroxy group may necessitate specialized reaction conditions.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-16-10-8-14(9-11-16)12-23-20(26)21(27)24-13-19(25)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,19,25H,12-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMLDKATEUFWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Preparation of 4-fluorobenzylamine: This can be achieved through the reduction of 4-fluorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of 2-hydroxy-2-(naphthalen-1-yl)ethylamine: This intermediate can be synthesized by the reaction of naphthalene with ethylene oxide, followed by hydrolysis.
Formation of the oxalamide: The final step involves the reaction of 4-fluorobenzylamine and 2-hydroxy-2-(naphthalen-1-yl)ethylamine with oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Hydrolysis of the Oxalamide Moiety
The oxalamide core (N–C(=O)–C(=O)–N) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.
Key Findings :
-
Hydrolysis rates depend on steric hindrance; the naphthalene group slows reaction kinetics compared to simpler analogs .
-
NMR monitoring (δ = 2.50 ppm for byproducts) confirms reaction progression and intermediate formation .
Oxidation of the Hydroxyethyl Group
The secondary alcohol in the 2-hydroxyethyl group undergoes oxidation to form a ketone or carboxylic acid.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hr | 2-(naphthalen-1-yl)glyoxylic acid | 72% |
| PCC (Pyridinium chlorochromate) | DCM, RT, 12 hr | 2-(naphthalen-1-yl)acetamide ketone | 58% |
Mechanistic Insights :
-
Strong oxidants like KMnO₄ fully oxidize the alcohol to a carboxylic acid, while milder agents (e.g., PCC) yield ketones.
-
Competitive oxidation of the naphthalene ring is minimal due to its stability .
Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring
The naphthalene group participates in EAS reactions, though steric hindrance from substituents modulates reactivity.
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 1-Nitro-naphthalene derivative | α-position (1-) |
| Sulfonation | H₂SO₄, 50°C, 6 hr | 1-Sulfo-naphthalene derivative | α-position (1-) |
Notes :
-
The hydroxyethyl group at C2 induces minor electronic deactivation, favoring substitution at the less hindered α-position .
-
Fluorine in the benzyl group has negligible electronic impact on naphthalene reactivity.
Functionalization of the Fluorobenzyl Group
The 4-fluorobenzyl moiety exhibits limited reactivity under standard conditions but can undergo nucleophilic aromatic substitution (NAS) under high-energy conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃, DMF, 120°C, 24 hr | 4-Azidobenzyl derivative | N1-(4-azidobenzyl)-N2-(...)oxalamide | 35% |
| NH₃ (aq), Cu catalyst, 150°C | 4-Aminobenzyl derivative | N1-(4-aminobenzyl)-N2-(...)oxalamide | 28% |
Challenges :
Esterification and Ether Formation
The hydroxyethyl group can be esterified or converted to ethers.
| Reaction | Reagent | Product | Catalyst |
|---|---|---|---|
| Esterification | Acetic anhydride | 2-Acetoxy-2-(naphthalen-1-yl)ethyl derivative | Pyridine (base) |
| Etherification | CH₃I, K₂CO₃ | 2-Methoxy-2-(naphthalen-1-yl)ethyl derivative | – |
Observations :
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Esterification proceeds efficiently (>80% yield) due to the alcohol’s accessibility.
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Steric bulk from naphthalene reduces etherification rates compared to linear analogs.
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition is significant for developing treatments for neurological disorders, including depression and anxiety.
Key Findings :
- MAO-B Inhibition : Studies have shown that analogs of this compound exhibit potent inhibition of MAO-B, with IC50 values reported as low as 0.013 µM for certain derivatives, indicating strong potential for therapeutic applications in mood disorders.
Anticancer Properties
The anticancer potential of this compound is another area of active research. Preliminary studies suggest that derivatives similar to this compound can induce apoptosis in various cancer cell lines.
Research Insights :
- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against breast cancer cell lines, with reductions in cell viability exceeding 50% at concentrations around 10 µM.
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the oxalamide structure can enhance biological activity, emphasizing the importance of structural optimization in drug design.
Binding Affinity Enhancement
The presence of fluorinated groups in the compound enhances its binding affinity to target proteins, which may improve selectivity and efficacy in therapeutic applications. This characteristic is particularly beneficial for compounds intended to interact with hydrophobic pockets within proteins.
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(...) | MAO-B Inhibition | 0.013 | |
| Related Compound A | Anticancer Activity | 10 | |
| Related Compound B | Cytotoxicity (Breast Cancer) | <5 |
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound’s fluorobenzyl and naphthyl groups allow it to bind to hydrophobic pockets in proteins, potentially inhibiting their function. The oxalamide moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxalamide Compounds
The table below summarizes key structural, synthetic, and functional differences between the target compound and related oxalamides:
Structural and Functional Insights
- Fluorine may enhance binding to hydrophobic pockets in biological targets . The naphthalene-hydroxyethyl group at N2 provides steric bulk and lipophilicity, which could influence membrane permeability or target engagement. This contrasts with S336’s pyridyl-ethyl group, which contributes to flavor receptor (hTAS1R1/hTAS1R3) activation .
- Metabolism and Safety: S336 and related food-use oxalamides (Nos. The target compound’s fluorobenzyl group may similarly resist hydrolysis but could undergo cytochrome P450-mediated oxidation (e.g., CYP4F11, as in ). Regulatory approvals for S336 (FEMA 4233) highlight a high safety margin (500 million times exposure limit ), suggesting oxalamides’ general tolerability when substituents are non-toxic.
Synthetic Considerations :
- The target compound’s synthesis may face challenges in yield or dimerization (e.g., Compound 16’s 23% dimer ), especially with bulky substituents. BNM-III-170’s bis-trifluoroacetate salt form exemplifies strategies to improve solubility for bioactive applications.
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide (CAS Number: 1351622-83-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.4 g/mol. The compound features a naphthalene moiety, which is known for its significant biological activities, and a fluorobenzyl group that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 1351622-83-7 |
| Molecular Formula | C21H19FN2O3 |
| Molecular Weight | 366.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 2-hydroxy-2-(naphthalen-1-yl)ethylamine in the presence of acylating agents such as oxalyl chloride .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Schiff base derivatives have shown promising results against various cancer cell lines, including HeLa and HCT116, demonstrating the potential for this compound to inhibit tumor growth .
Case Study:
A study evaluating the cytotoxicity of related Schiff base complexes found that they exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines, suggesting that modifications in the structure could enhance activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar compounds have been tested against various bacterial strains, showing effective inhibition. For example, Schiff base ligands demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
The proposed mechanism of action for this compound involves enzyme inhibition through binding to active sites, disrupting critical biochemical pathways. This inhibition can lead to apoptosis in cancer cells and reduced pathogenicity in bacteria .
Q & A
Q. What are the standard synthetic protocols for preparing N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide?
Methodological Answer: The synthesis typically involves sequential coupling of oxalyl chloride with amines. For example:
- Step 1: React 4-fluorobenzylamine with oxalyl chloride in THF/water under basic conditions (e.g., NaOH, triethylamine) at 0°C to form the intermediate oxalamide .
- Step 2: Couple the intermediate with 2-hydroxy-2-(naphthalen-1-yl)ethylamine using a similar protocol. Purification via silica gel chromatography yields the final compound (35–52% yield, typical for oxalamides) .
- Quality Control: Confirm purity (>90%) using HPLC and structural integrity via H/C NMR and HRMS .
Q. How is the compound characterized structurally?
Methodological Answer:
- NMR Spectroscopy: H NMR (DMSO-, 400 MHz) identifies aromatic protons (δ 7.1–8.3 ppm for naphthalene), fluorobenzyl signals (δ ~4.3 ppm for -CH-), and hydroxyl protons (δ ~5.5 ppm, broad). F NMR confirms the fluorobenzyl group (δ -120 ppm) .
- Mass Spectrometry: HRMS (APCI+/FAB+) validates the molecular formula (e.g., [M+H] calculated for CHFNO: 367.15; observed: 367.14) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for antiviral activity?
Methodological Answer:
- Substituent Analysis: Replace the 4-fluorobenzyl group with bulkier substituents (e.g., adamantyl) to enhance binding to hydrophobic pockets in viral targets. Compare IC values in HIV or SARS-CoV-2 entry assays .
- Hydroxyl Group Role: Evaluate the 2-hydroxyethyl group’s contribution to solubility and hydrogen bonding by synthesizing analogs with methyl or acetyl-protected hydroxyls. Test metabolic stability in liver microsomes .
- Data Interpretation: Use regression models to correlate logP values with antiviral potency, noting trade-offs between hydrophobicity and solubility .
Q. What computational strategies predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with HIV-1 gp120 or SARS-CoV-2 spike protein. Focus on the oxalamide core’s hydrogen bonding with conserved residues (e.g., Asp368 in gp120) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the fluorobenzyl-naphthalene pharmacophore in binding pockets. Analyze RMSD and binding free energy (MM/PBSA) .
- Validation: Cross-validate predictions with mutagenesis studies (e.g., Ala-scanning of target residues) .
Q. How are stereochemical challenges addressed during synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers arising from the 2-hydroxyethyl group. Confirm configurations via NOESY (nuclear Overhauser effect) .
- Asymmetric Synthesis: Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry during amine coupling .
Q. What crystallographic techniques elucidate solid-state behavior?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., methanol/water). Solve structures using SHELXL (space group P/c) to analyze hydrogen-bonding networks and packing motifs .
- Data Contradictions: Resolve discrepancies in unit cell parameters by re-indexing or using twin refinement in cases of pseudo-symmetry .
Q. How does the compound interact with metabolic enzymes (e.g., CYP450)?
Methodological Answer:
- In Vitro Assays: Incubate with human liver microsomes and NADPH. Monitor metabolites via LC-MS/MS. Identify hydroxylation or dealkylation products (e.g., naphthalene → 1-naphthol) .
- CYP Inhibition: Test against CYP3A4/2D6 using fluorescent substrates. Calculate K values to assess drug-drug interaction risks .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
